Nebacumab - 138661-01-5

Nebacumab

Catalog Number: EVT-1518762
CAS Number: 138661-01-5
Molecular Formula: C22H30O6Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nebacumab is classified as an immunoglobulin M monoclonal antibody. It is produced using recombinant DNA technology, typically in Chinese hamster ovary cells, which are widely used for the production of therapeutic proteins due to their ability to perform post-translational modifications similar to those in humans. The development of Nebacumab involves sophisticated biotechnological processes to ensure its efficacy and safety for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nebacumab involves several key steps:

  1. Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
  2. Cell Culture: The vector is transfected into Chinese hamster ovary cells, which are cultured under controlled conditions to promote cell growth and antibody production.
  3. Protein Expression: The cells are induced to express the antibody, which is secreted into the culture medium.
  4. Purification: The antibody is then purified from the culture supernatant using techniques such as protein A affinity chromatography, which selectively binds immunoglobulin G and immunoglobulin M antibodies.

These steps ensure that the final product is of high purity and suitable for therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure can be represented as follows:

  • Heavy Chains: Two identical chains (~50 kDa each)
  • Light Chains: Two identical chains (~25 kDa each)
  • Pentameric Form: Composed of five subunits linked by disulfide bonds.

This structural configuration enables Nebacumab to effectively neutralize endotoxins by binding to them and preventing their interaction with immune receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Nebacumab occurs when it binds to lipid A molecules on Gram-negative bacteria. This interaction can be described as a reversible binding reaction:

Nebacumab+Lipid ANebacumab Lipid A Complex\text{Nebacumab}+\text{Lipid A}\rightleftharpoons \text{Nebacumab Lipid A Complex}

This complex formation inhibits the biological activity of lipid A, thereby reducing inflammation and preventing septic shock. The kinetics of this reaction can be influenced by factors such as temperature, pH, and concentration of both the antibody and the target antigen .

Mechanism of Action

Process and Data

Nebacumab exerts its therapeutic effects primarily through two mechanisms:

  1. Neutralization of Endotoxins: By binding to lipid A, Nebacumab prevents it from triggering immune responses that lead to inflammation and septic shock.
  2. Modulation of Immune Response: The antibody may also help modulate the immune system's response to infection by altering cytokine release patterns.

In clinical studies, Nebacumab has shown a reduction in mortality rates among patients suffering from sepsis when administered early in the course of treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 900 kDa
  • Structure: Pentameric immunoglobulin M
  • Solubility: Highly soluble in physiological buffers

Chemical Properties

  • Stability: Nebacumab exhibits stability under physiological conditions but may require specific storage conditions (e.g., refrigeration) to maintain its activity.
  • pH Sensitivity: Optimal activity at physiological pH (around 7.4).

These properties are crucial for ensuring that Nebacumab remains effective during storage and administration .

Applications

Scientific Uses

Nebacumab has significant potential in various therapeutic applications:

  1. Treatment of Sepsis: Primarily developed for treating pediatric patients with sepsis syndrome or septic shock.
  2. Research Tool: Used in studies investigating immune responses to Gram-negative bacterial infections.
  3. Potential Use in Other Conditions: Ongoing research may explore its efficacy in other inflammatory conditions related to endotoxin exposure.

The development and application of Nebacumab highlight its importance in modern medicine, particularly in critical care settings where rapid intervention can significantly impact patient outcomes .

Introduction to Nebacumab

Definition and Molecular Classification of Nebacumab

Nebacumab (INN: nebacumab; trade name: Centoxin®), also designated HA-1A, is a human immunoglobulin M (IgM) monoclonal antibody (mAb) developed for the neutralization of endotoxin in Gram-negative sepsis. It specifically targets the lipid A domain of lipopolysaccharide (LPS), the conserved pathogenic component of Gram-negative bacterial outer membranes [1] [5] [9]. Structurally, Nebacumab is a pentameric IgM antibody (molecular weight ≈ 900 kDa) produced by the stable heteromyeloma cell line A6(H4C5). This hybridoma was generated by fusing murine-human heteromyeloma cells with Epstein-Barr virus-transformed human splenic B lymphocytes sensitized against E. coli J5 [1] [8]. Unlike murine-derived mAbs, Nebacumab's human origin minimized immunogenicity, with clinical studies reporting no detectable anti-drug antibodies in treated patients [1].

Table 1: Molecular Characteristics of Nebacumab

PropertySpecification
Antibody ClassHuman IgM (κ light chain)
Target AntigenLipid A domain of bacterial lipopolysaccharide (LPS)
Production SystemHeteromyeloma cell line A6(H4C5)
MechanismBinds free endotoxin, blocking TLR4/MD-2 receptor activation
Developmental StatusWithdrawn (1993) due to lack of efficacy in phase III trials

Historical Context of Antiendotoxin Therapies in Sepsis Management

The development of Nebacumab emerged in response to the rising incidence of Gram-negative sepsis in the 1980s, which carried mortality rates of 40–70% in patients with organ failure [4]. Prior therapeutic strategies relied on polyclonal antisera against endotoxin, but these faced limitations in specificity, standardization, and adverse effects [4]. Nebacumab represented a pioneering effort in monoclonal antibody technology for sepsis, leveraging advances in hybridoma techniques to produce human mAbs [1] [8].

Centocor licensed Nebacumab in 1986, and by 1991, it received approvals in Europe (Netherlands, UK, Germany, France) based on preliminary studies suggesting survival benefits [1] [8]. The U.S. FDA’s Vaccines and Related Biological Products Advisory Committee initially endorsed it in September 1991 but requested restrictive labeling due to concerns about trial validity [4] [8]. However, a pivotal NIH study in beagles revealed increased mortality and lack of protection, leading to the FDA's non-approval in April 1992. By 1993, the drug was withdrawn globally after phase III trials confirmed no mortality reduction [1] [4] [8]. This event precipitated Centocor's near-bankruptcy but spurred critical reforms in mAb trial design and biomarker stratification [4] [8].

Table 2: Key Milestones in Nebacumab Development

YearEvent
1986Licensed by Centocor
1991Approved in multiple European countries (Mar–Dec)
Sep 1991FDA Advisory Committee recommends approval with restrictions
Nov 1991NIH canine study shows increased mortality
Apr 1992FDA declines U.S. approval
1993Global withdrawal due to lack of efficacy in phase III trials

Role of Lipid A in Gram-Negative Bacterial Pathogenesis

Lipid A, the endotoxic component of LPS, anchors the molecule in the outer membrane of Gram-negative bacteria. Structurally, it consists of a β(1→6)-linked glucosamine disaccharide bearing phosphates at the 1- and 4′-positions and multiple acyl chains (typically six in E. coli) [3] [7] [10]. This domain is a conserved pathogen-associated molecular pattern (PAMP) recognized by the host immune receptor complex TLR4/MD-2/CD14 [3] [10].

The hexa-acylated, bisphosphorylated form of lipid A (e.g., in E. coli and Salmonella) exhibits maximal immunostimulatory activity. Upon binding to TLR4/MD-2, it triggers MyD88-dependent signaling, leading to NF-κB activation and the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] [3]. During sepsis, systemic endotoxin release causes dysregulated inflammation, endothelial damage, coagulopathy, and multi-organ failure [1] [3] [8]. Notably, lipid A structure varies across species: Pseudomonas aeruginosa incorporates shorter (C₁₀) acyl chains, while Neisseria meningitidis and Burkholderia species modify phosphate groups or acyl chain number to evade TLR4 recognition [7] [10]. These modifications influence virulence and immune evasion, complicating therapeutic targeting.

Nebacumab’s mechanism relied on neutralizing soluble lipid A to prevent TLR4 activation. Preclinical data showed it reduced circulating endotoxin and TNF-α levels in vivo [1]. However, the structural heterogeneity of lipid A across bacterial species likely contributed to variable efficacy in clinical trials, as the antibody’s affinity was optimized for canonical E. coli-type lipid A [7] [10].

Table 3: Lipid A Structural Features and Immunogenicity

Bacterial SpeciesLipid A StructureTLR4 AgonismBiological Consequence
Escherichia coliHexa-acylated, bisphosphorylatedStrong agonistPotent pro-inflammatory response
Pseudomonas aeruginosaHexa-acylated with C₁₀ acyl chainsModerate agonistChronic infection persistence
Rhodobacter sphaeroidesTetra-acylated, monophosphorylatedAntagonistEvades immune detection
Neisseria meningitidisPenta-acylated, lacks 1-phosphateWeak agonistReduced cytokine production

Properties

CAS Number

138661-01-5

Product Name

Nebacumab

Molecular Formula

C22H30O6Si

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.